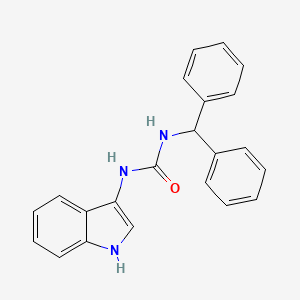

1-benzhydryl-3-(1H-indol-3-yl)urea

Description

BenchChem offers high-quality 1-benzhydryl-3-(1H-indol-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzhydryl-3-(1H-indol-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzhydryl-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c26-22(24-20-15-23-19-14-8-7-13-18(19)20)25-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21,23H,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGSGPXEKGTXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-Benzhydryl-3-(1H-indol-3-yl)urea

For Immediate Release

A Deep Dive into the Putative Pharmacodynamics of a Novel Indole-Urea Compound for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary pharmacology, the exploration of novel chemical entities with therapeutic potential is paramount. This technical guide elucidates the hypothetical mechanism of action of 1-benzhydryl-3-(1H-indol-3-yl)urea, a compound of significant interest due to its unique structural amalgamation of a benzhydryl moiety and an indol-3-yl urea core. In the absence of direct empirical data for this specific molecule, this document provides a comprehensive analysis based on the well-documented pharmacological activities of its constituent chemical groups. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering predictive insights into its potential biological activities and paving the way for future empirical investigation.

Executive Summary

1-Benzhydryl-3-(1H-indol-3-yl)urea is a synthetic molecule that marries two pharmacologically significant scaffolds. The benzhydryl group is a cornerstone of numerous centrally-acting agents, including antihistamines and opioid receptor modulators, suggesting a potential for neurological or receptor-mediated effects. Concurrently, the indol-3-yl urea moiety is a recognized pharmacophore in compounds exhibiting anticancer, anti-inflammatory, and antiviral properties, often through the inhibition of key signaling pathways. This guide posits a multi-faceted mechanism of action for the title compound, centered on the synergistic or additive effects of these two components. We will explore a series of hypothetical mechanisms, supported by data from analogous compounds, and propose experimental frameworks for their validation.

Predicted Biological Activities and Mechanistic Pathways

Based on structural analogy, 1-benzhydryl-3-(1H-indol-3-yl)urea is predicted to exhibit a range of biological effects. The following sections detail the most probable mechanisms of action.

Proposed Anti-Cancer Activity

The indole nucleus is a privileged structure in oncology drug discovery. Indole-3-carbinol and its derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The urea functionality can participate in crucial hydrogen bonding interactions with protein targets.

Hypothetical Signaling Pathway: Inhibition of the PI3K/Akt/NF-κB Axis

A plausible mechanism for the anti-cancer effects of 1-benzhydryl-3-(1H-indol-3-yl)urea is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. By inhibiting Akt phosphorylation, the compound could prevent the subsequent activation of NF-κB, a transcription factor that promotes the expression of pro-survival and anti-apoptotic genes. The bulky benzhydryl group may enhance binding affinity and specificity to the target kinase.

Figure 1: Proposed inhibition of the PI3K/Akt/NF-κB signaling pathway.

Predicted Anti-Inflammatory Activity

Urea derivatives are known inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the concentration of EETs would increase, leading to a reduction in inflammation.

Hypothetical Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition

The urea moiety of 1-benzhydryl-3-(1H-indol-3-yl)urea can form key hydrogen bonds with the catalytic residues of sEH, while the benzhydryl and indole groups can occupy hydrophobic pockets within the enzyme's active site, leading to potent inhibition.

Figure 2: Proposed inhibition of soluble epoxide hydrolase (sEH).

Predicted Neurological Activity

The benzhydryl group is a common feature in H1 receptor antagonists like diphenhydramine. This suggests that 1-benzhydryl-3-(1H-indol-3-yl)urea could act as an antagonist at histamine or other G-protein coupled receptors (GPCRs) in the central nervous system.

Hypothetical Mechanism: GPCR Antagonism

The compound may bind to and block the activation of GPCRs, such as the H1 histamine receptor, preventing downstream signaling cascades and eliciting a physiological response, such as sedation or anti-allergic effects.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the predicted activities, the following table summarizes data from structurally related compounds.

| Compound Class | Target | IC₅₀ / EC₅₀ | Reference Activity |

| Indole-based Kinase Inhibitors | Akt Kinase | 0.1 - 10 µM | Inhibition of cancer cell proliferation |

| Urea-based sEH Inhibitors | Soluble Epoxide Hydrolase | 1 - 100 nM | Reduction of inflammatory markers |

| Benzhydryl-containing GPCR Ligands | H1 Histamine Receptor | 10 - 500 nM | Antihistaminic effects |

Note: The above data is illustrative and derived from public domain research on compounds with similar functional groups. It is intended to provide a general indication of potential potency and is not predictive of the exact activity of 1-benzhydryl-3-(1H-indol-3-yl)urea.

Proposed Experimental Protocols

To validate the hypothetical mechanisms of action, a series of in vitro and in vivo experiments are proposed.

Kinase Inhibition Assay

Objective: To determine if 1-benzhydryl-3-(1H-indol-3-yl)urea inhibits the activity of Akt kinase.

Methodology:

-

Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate recombinant human Akt kinase with a specific substrate and ATP in the presence of varying concentrations of the test compound.

-

Measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

Figure 3: Workflow for an in vitro kinase inhibition assay.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To assess the inhibitory effect of the compound on sEH activity.

Methodology:

-

Use a fluorescent-based sEH inhibitor screening assay.

-

Incubate recombinant human sEH with a fluorogenic substrate in the presence of the test compound.

-

Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by sEH.

-

Determine the IC₅₀ value from the dose-response curve.

Receptor Binding Assay

Objective: To evaluate the binding affinity of the compound for the H1 histamine receptor.

Methodology:

-

Perform a competitive radioligand binding assay using cell membranes expressing the human H1 histamine receptor.

-

Incubate the membranes with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) and increasing concentrations of the test compound.

-

Measure the amount of bound radioligand after separation of bound and free ligand.

-

Calculate the Ki (inhibition constant) from the IC₅₀ value.

Conclusion and Future Directions

1-Benzhydryl-3-(1H-indol-3-yl)urea represents a molecule with significant therapeutic promise, predicated on the established pharmacological profiles of its benzhydryl and indol-3-yl urea components. The proposed mechanisms of action, including kinase inhibition, sEH inhibition, and GPCR antagonism, offer a roadmap for future research. The experimental protocols outlined in this guide provide a clear and actionable framework for elucidating the precise biological activities of this compound. Further investigations, including cell-based assays to confirm downstream signaling effects and in vivo studies in relevant disease models, will be crucial in fully characterizing the therapeutic potential of 1-benzhydryl-3-(1H-indol-3-yl)urea and advancing its development as a potential novel therapeutic agent.

Technical Guide: Physicochemical Properties of 1-benzhydryl-3-(1H-indol-3-yl)urea

Disclaimer: As of November 2025, a thorough literature search has revealed no specific published data on the physicochemical properties, experimental protocols, or biological activities of 1-benzhydryl-3-(1H-indol-3-yl)urea. Therefore, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The information presented is based on the known characteristics of its constituent chemical moieties—the benzhydryl group, the urea linkage, and the indole ring—and data from structurally similar compounds.

Predicted Physicochemical Properties

The physicochemical properties of 1-benzhydryl-3-(1H-indol-3-yl)urea can be estimated by referencing similar compounds found in chemical databases and scientific literature. The following table summarizes these predicted properties.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₂₂H₁₉N₃O | Derived from the chemical structure |

| Molecular Weight | 341.41 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | General appearance of similar urea derivatives |

| Melting Point | 180-220 °C | Based on melting points of related urea and indole compounds |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in ethanol; insoluble in water | General solubility of similar aromatic urea derivatives |

| LogP | 4.0 - 5.5 | Estimated based on the lipophilicity of the benzhydryl and indole groups |

| Hydrogen Bond Donors | 2 | From the N-H groups of the urea and indole moieties |

| Hydrogen Bond Acceptors | 2 | From the carbonyl oxygen and the indole nitrogen |

Synthesis and Experimental Protocols

While a specific protocol for 1-benzhydryl-3-(1H-indol-3-yl)urea is not available, a common and effective method for the synthesis of urea derivatives is the reaction of an amine with an isocyanate. The following is a generalized experimental protocol that could serve as a starting point for its synthesis.

General Synthesis of 1-benzhydryl-3-(1H-indol-3-yl)urea

This synthesis involves a two-step process: the preparation of 3-aminoindole and its subsequent reaction with benzhydryl isocyanate.

Step 1: Synthesis of 3-Aminoindole

A standard method for the synthesis of 3-aminoindole is the reduction of 3-nitroindole.

-

Materials: 3-nitroindole, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve 3-nitroindole in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture at reflux for 2-4 hours.

-

Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until a basic pH is achieved.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude 3-aminoindole.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Synthesis of 1-benzhydryl-3-(1H-indol-3-yl)urea

-

Materials: 3-aminoindole, benzhydryl isocyanate, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (optional).

-

Procedure:

-

Dissolve 3-aminoindole in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

If desired, a non-nucleophilic base such as triethylamine can be added to scavenge any acid formed.

-

Add benzhydryl isocyanate dropwise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 1-benzhydryl-3-(1H-indol-3-yl)urea.

-

Workflow for Synthesis

Caption: General two-step synthesis workflow for 1-benzhydryl-3-(1H-indol-3-yl)urea.

Potential Biological Activities and Signaling Pathways

The biological activities of 1-benzhydryl-3-(1H-indol-3-yl)urea have not been reported. However, based on its structural components, we can hypothesize potential areas of pharmacological interest. Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Urea-containing compounds are also a significant class of bioactive molecules with diverse therapeutic applications.

Given the presence of the indole moiety, this compound could potentially interact with targets involved in inflammatory pathways. For instance, it might modulate the activity of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or interfere with signaling cascades involving transcription factors such as NF-κB.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which 1-benzhydryl-3-(1H-indol-3-yl)urea might exert anti-inflammatory effects. This is a theoretical model and requires experimental validation.

Caption: Hypothetical mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

This guide provides a foundational understanding for researchers interested in 1-benzhydryl-3-(1H-indol-3-yl)urea. All information presented herein is predictive and should be used as a starting point for experimental investigation. Further research is necessary to elucidate the actual physicochemical properties, develop optimized synthesis protocols, and determine the biological activities of this compound.

References

- 1. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-benzhydryl-3-(1H-indol-3-yl)urea Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urea scaffold is a privileged motif in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique hydrogen bonding capabilities and structural rigidity.[1] This technical guide focuses on a specific class of urea derivatives: 1-benzhydryl-3-(1H-indol-3-yl)ureas and their analogues. This class of compounds is of significant interest due to the combined pharmacophoric features of the benzhydryl group, known for its presence in various bioactive molecules, and the indole nucleus, a cornerstone of many natural and synthetic compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[2][3] This document provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Core Compound Structure

The fundamental structure of the compounds discussed in this guide is characterized by a central urea moiety (–NH–CO–NH–) linking a benzhydryl group ((C₆H₅)₂CH–) at one nitrogen atom and a 3-substituted 1H-indole ring at the other.

Figure 1: General Structure of 1-benzhydryl-3-(1H-indol-3-yl)urea

Caption: The core scaffold features a benzhydryl group and an indole moiety connected by a urea linker.

Analogues may include substitutions on the phenyl rings of the benzhydryl group and/or on the indole nucleus.

Synthesis and Characterization

The synthesis of 1-benzhydryl-3-(1H-indol-3-yl)urea derivatives generally follows established protocols for urea synthesis. A common and efficient method involves the reaction of an isocyanate with an amine.

General Synthetic Pathway

A plausible synthetic route involves the reaction of benzhydryl isocyanate with 3-aminoindole. Alternatively, 3-indolyl isocyanate can be reacted with benzhydrylamine. The former is often more practical due to the relative commercial availability and stability of the starting materials.

Caption: Synthetic pathway for 1-benzhydryl-3-(1H-indol-3-yl)urea.

Experimental Protocol: Synthesis of a Representative Compound

Materials:

-

Benzhydrylamine

-

Triphosgene (or other phosgene equivalent)

-

Triethylamine (or another suitable base)

-

3-Aminoindole

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

Procedure:

-

Preparation of Benzhydryl Isocyanate: To a solution of benzhydrylamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM at 0°C, a solution of triphosgene (0.4 equivalents) in anhydrous DCM is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours. The reaction is monitored by thin-layer chromatography (TLC).

-

Urea Formation: The resulting solution containing benzhydryl isocyanate is cooled to 0°C, and a solution of 3-aminoindole (1 equivalent) in anhydrous DCM is added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) to afford the desired 1-benzhydryl-3-(1H-indol-3-yl)urea.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activities and Quantitative Data

While specific biological data for 1-benzhydryl-3-(1H-indol-3-yl)urea derivatives are not extensively reported in the public domain, the known activities of structurally related compounds suggest potential therapeutic applications, particularly in oncology. Heterocyclic urea derivatives are known to exhibit inhibitory activity against various kinases, such as receptor tyrosine kinases (RTKs) and Raf kinases, which are crucial in tumorigenesis.[4][5]

The following tables summarize quantitative biological data for representative benzhydryl urea and indolyl urea analogues to provide a basis for comparison and to highlight the potential potency of the target compound class.

Table 1: Anticancer Activity of Representative Indolyl Urea Derivatives

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| E25 | 1-(5-((5-tert-butyl-1,3,4-thiadiazol-2-yl)amino)-1-methyl-1H-indol-3-yl)-3-phenylurea | K562 | 9.42 | [6] |

| O11 | 3-(1-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-yl)-1H-indole | K562 | 2.64 | [6] |

| 12b | 3-(4-chlorophenyl)-1-(5-fluoro-2-oxoindolin-3-ylidene)urea | HCT116 | 6.545 | [7] |

| 12d | 3-(4-fluorophenyl)-1-(5-fluoro-2-oxoindolin-3-ylidene)urea | HCT116 | 5.779 | [7] |

| 2a | (E)-3-((1H-indol-3-yl)methylene)-N-(4-methylphenyl)-2-oxoindoline-5-sulfonamide | MCF-7 | Sub-micromolar | [8] |

Table 2: Biological Activity of Representative Benzhydryl Derivatives

| Compound ID | Structure | Biological Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 1f | 1-Benzhydryl-4-(4-chlorophenyl)piperazine-1-carboxamide | Carrageenan-induced rat paw edema | 60.8% inhibition | [6] |

| 1h | 1-Benzhydryl-4-(2,4-dichlorophenyl)piperazine-1-carboxamide | Carrageenan-induced rat paw edema | 57.5% inhibition | [6] |

| - | 1-Benzhydryl-3-(4-fluoro-phenyl)-urea | Histamine H3 Receptor Antagonist Intermediate | Not specified | [9] |

Potential Mechanism of Action and Signaling Pathways

Given that many indole-containing compounds act as kinase inhibitors, a plausible mechanism of action for 1-benzhydryl-3-(1H-indol-3-yl)urea derivatives is the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[10] One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[11]

The MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that is frequently dysregulated in cancer. Inhibition of key kinases in this pathway, such as Raf, is a validated anticancer strategy. The urea moiety is a key feature of several approved Raf kinase inhibitors, such as Sorafenib.[12]

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, K562, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours to allow cell attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to the desired final concentrations. The medium from the cell plates is replaced with medium containing the test compounds. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, the medium is removed, and MTT solution diluted in medium is added to each well. The plates are incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[6]

Kinase Inhibition Assay

This protocol is for determining the direct inhibitory effect of the compounds on a specific kinase (e.g., VEGFR-2, Raf).

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds

-

A method for detecting kinase activity (e.g., ADP-Glo™, Z'-LYTE™, or ELISA-based assays)

Procedure:

-

Reaction Setup: The kinase reaction is set up in a multi-well plate by combining the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period.

-

Detection: The kinase activity is measured by detecting the amount of product formed or the amount of ATP consumed, using a suitable detection reagent and a plate reader.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-compound control. The IC₅₀ value is determined from the dose-response curve.[7]

Structure-Activity Relationship (SAR) Insights

Based on the data from related urea derivatives, some general SAR trends can be hypothesized:

-

Substituents on the Indole Ring: Electron-withdrawing or electron-donating groups on the indole nucleus can significantly impact activity. For example, halogen substitutions (e.g., fluoro, chloro) at the 5-position of the indole ring have been shown to enhance anticancer activity in some series.[7]

-

Substituents on the Benzhydryl Phenyl Rings: The electronic nature and position of substituents on the phenyl rings of the benzhydryl moiety can influence binding affinity and pharmacokinetic properties.

-

The Urea Linker: The urea moiety is crucial for activity, likely forming key hydrogen bond interactions with the target protein.[12]

Caption: Structure-Activity Relationship (SAR) considerations.

Conclusion and Future Directions

1-benzhydryl-3-(1H-indol-3-yl)urea derivatives represent a promising, yet underexplored, class of compounds. By combining the structural features of known bioactive benzhydryl and indole-containing molecules, these compounds are rational candidates for drug discovery programs, particularly in oncology. Future research should focus on the synthesis and systematic biological evaluation of a library of these derivatives to establish concrete structure-activity relationships. Elucidation of their precise molecular targets and mechanisms of action will be crucial for their further development as potential therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such investigations.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of antiproliferative 2-oxoindolin-3-ylidenes incorporating urea function with potential VEGFR-2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Benzhydryl-3-(4-fluoro-phenyl)-urea [myskinrecipes.com]

- 10. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of 1-benzhydryl-3-(1H-indol-3-yl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted in vitro metabolism of the novel chemical entity 1-benzhydryl-3-(1H-indol-3-yl)urea. In the absence of direct experimental data for this specific molecule, this document synthesizes information from published literature on the metabolism of its core structural motifs: the benzhydryl group, the indole ring, and the urea linkage. The primary metabolic pathways are anticipated to involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes, leading to hydroxylated and N-dealkylated metabolites, as well as potential cleavage of the urea bond. This guide outlines detailed experimental protocols for investigating these metabolic pathways using standard in vitro systems such as liver microsomes and hepatocytes. Furthermore, it presents hypothetical quantitative data in tabular format to exemplify typical outcomes of in vitro metabolic stability and metabolite identification studies. Visual representations of the predicted metabolic pathways and a general experimental workflow are provided using Graphviz diagrams to facilitate a clear understanding of the core concepts.

Predicted Metabolic Pathways

The metabolic fate of 1-benzhydryl-3-(1H-indol-3-yl)urea is predicted to be driven by the enzymatic machinery primarily located in the liver, with cytochrome P450 enzymes playing a central role in its biotransformation.[1][2] The key metabolic transformations are expected to occur at the benzhydryl, indole, and urea moieties.

Oxidation of the Indole Moiety

The indole ring is susceptible to oxidation at various positions. The most common metabolic transformation of indole derivatives involves hydroxylation, followed by further oxidation.[3][4][5] For 1-benzhydryl-3-(1H-indol-3-yl)urea, this could lead to the formation of hydroxylated indole derivatives, which may be further oxidized to indole-3-carbaldehyde and indole-3-carboxylic acid.[4][5]

Hydroxylation of the Benzhydryl Moiety

The benzhydryl group, consisting of two phenyl rings attached to a methylene bridge, is a likely site for hydroxylation. Aromatic hydroxylation of one or both phenyl rings is a common metabolic pathway for compounds containing this moiety. Additionally, benzylic hydroxylation at the methine carbon is a possibility.

N-Dealkylation and Urea Cleavage

The urea linkage can be a target for metabolic enzymes. While generally stable, urea derivatives can undergo enzymatic cleavage.[6][7] Furthermore, N-dealkylation of the benzhydryl group could occur, leading to the formation of 3-(1H-indol-3-yl)urea.

The following diagram illustrates the predicted primary metabolic pathways for 1-benzhydryl-3-(1H-indol-3-yl)urea.

Experimental Protocols for In Vitro Metabolism Studies

To investigate the in vitro metabolism of 1-benzhydryl-3-(1H-indol-3-yl)urea, a series of experiments using subcellular fractions and intact cells can be employed. The following protocols are based on established methodologies in drug metabolism research.

Metabolic Stability in Liver Microsomes

Objective: To determine the rate of disappearance of the parent compound in the presence of liver microsomes.

Materials:

-

1-benzhydryl-3-(1H-indol-3-yl)urea (test compound)

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for quenching

-

Incubator/water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound at the desired final concentration (typically 1-10 µM).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification in Liver Microsomes and Hepatocytes

Objective: To identify the major metabolites formed from the parent compound.

Materials:

-

Same as for metabolic stability assay.

-

Cryopreserved human hepatocytes (or from other species).

-

Hepatocyte culture medium.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure (Microsomes):

-

Follow the procedure for the metabolic stability assay, but use a longer incubation time (e.g., 60-120 minutes) to allow for metabolite formation.

-

Analyze the quenched samples using a high-resolution mass spectrometer to detect potential metabolites.

-

Utilize metabolite identification software to search for expected and unexpected metabolites based on mass shifts from the parent compound.

Procedure (Hepatocytes):

-

Thaw and plate cryopreserved hepatocytes according to the supplier's protocol.

-

Allow the cells to attach and recover.

-

Replace the medium with fresh medium containing the test compound.

-

Incubate for a specified period (e.g., 2-24 hours).

-

Collect both the cell culture medium and cell lysate.

-

Process the samples (e.g., protein precipitation, solid-phase extraction) to extract the parent compound and metabolites.

-

Analyze the extracts by high-resolution LC-MS/MS for metabolite identification.

Reaction Phenotyping (CYP Inhibition)

Objective: To identify the specific CYP isozymes responsible for the metabolism of the test compound.

Materials:

-

Same as for metabolic stability assay.

-

A panel of selective chemical inhibitors for major CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

-

Recombinant human CYP enzymes.

Procedure (Chemical Inhibition):

-

Perform the metabolic stability assay in the presence and absence of each selective CYP inhibitor.

-

Compare the rate of metabolism of the test compound with and without the inhibitor.

-

Significant inhibition of metabolism by a specific inhibitor suggests the involvement of that CYP isozyme.

Procedure (Recombinant Enzymes):

-

Incubate the test compound with individual recombinant human CYP enzymes and an NADPH regenerating system.

-

Monitor the formation of metabolites over time.

-

The enzyme that produces the highest amount of metabolites is likely the primary enzyme responsible for the compound's metabolism.

The following diagram provides a general workflow for in vitro metabolism studies.

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical data that could be generated from the in vitro metabolism studies of 1-benzhydryl-3-(1H-indol-3-yl)urea.

Table 1: Metabolic Stability of 1-benzhydryl-3-(1H-indol-3-yl)urea in Human Liver Microsomes

| Parameter | Value |

| Test Compound Concentration | 1 µM |

| Microsomal Protein Concentration | 0.5 mg/mL |

| In Vitro Half-life (t½) | 25 min |

| Intrinsic Clearance (CLint) | 55.4 µL/min/mg protein |

Table 2: Identified Metabolites of 1-benzhydryl-3-(1H-indol-3-yl)urea in Human Hepatocytes

| Metabolite ID | Proposed Structure | Mass Shift (from Parent) | Relative Abundance (%) |

| M1 | Hydroxylated Indole | +16 | 45 |

| M2 | Hydroxylated Benzhydryl | +16 | 30 |

| M3 | Dihydroxylated Metabolite | +32 | 15 |

| M4 | 3-(1H-indol-3-yl)urea | -167 | 5 |

| M5 | Indole-3-carboxylic Acid Derivative | +30 | 5 |

Table 3: CYP Isozyme Contribution to the Metabolism of 1-benzhydryl-3-(1H-indol-3-yl)urea (based on chemical inhibition)

| CYP Isozyme | Selective Inhibitor | % Inhibition of Parent Depletion |

| CYP3A4 | Ketoconazole | 75 |

| CYP2D6 | Quinidine | 15 |

| CYP2C9 | Sulfaphenazole | 5 |

| CYP1A2 | Furafylline | < 5 |

| CYP2C19 | Ticlopidine | < 5 |

Conclusion

This technical guide provides a predictive framework for understanding the in vitro metabolism of 1-benzhydryl-3-(1H-indol-3-yl)urea. The proposed metabolic pathways, centered around oxidation and hydrolysis, are based on the known biotransformations of its constituent chemical moieties. The detailed experimental protocols offer a clear roadmap for researchers to empirically investigate the metabolic fate of this compound. The hypothetical data tables serve as a practical example of how to structure and present the findings from such studies. The provided Graphviz diagrams offer a visual summary of the complex metabolic processes and experimental workflows, aiding in the conceptualization and planning of future research in this area. It is anticipated that the primary routes of metabolism will involve CYP3A4-mediated oxidation, and further studies are warranted to confirm these predictions and to characterize the pharmacological activity of the resulting metabolites.

References

- 1. youtube.com [youtube.com]

- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

Structure-Activity Relationship Studies of 1-Benzhydryl-3-(1H-indol-3-yl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of compounds based on the 1-benzhydryl-3-(1H-indol-3-yl)urea scaffold. While direct and extensive SAR studies on this specific molecule are not widely published, this document synthesizes findings from related classes of indole derivatives, ureas, and benzhydryl-containing compounds to extrapolate potential SAR principles. This guide covers potential therapeutic applications, particularly in oncology, and provides generalized experimental protocols for synthesis and biological evaluation. All quantitative data from related studies are summarized, and key experimental and logical workflows are visualized to aid in the rational design of novel analogs.

Introduction

The 1-benzhydryl-3-(1H-indol-3-yl)urea scaffold represents a promising chemotype in drug discovery, combining three key pharmacophoric elements: a bulky, lipophilic benzhydryl group, a hydrogen-bond-donating urea linker, and a versatile indole moiety. Derivatives of these components have independently shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The urea moiety, in particular, is a common feature in many kinase inhibitors, where it acts as a crucial hinge-binding element. This guide explores the potential SAR of this hybrid scaffold to guide future drug design and optimization efforts.

Core Structural Components and Potential for Modification

The 1-benzhydryl-3-(1H-indol-3-yl)urea molecule can be deconstructed into three primary regions for SAR studies. Modifications in these regions can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Caption: Key regions for SAR modifications on the core scaffold.

Structure-Activity Relationship Insights from Analogous Compounds

The Role of the Indole Moiety

The indole nucleus is a well-established pharmacophore. In related urea and thiourea derivatives, substitutions on the indole ring have been shown to modulate biological activity. For instance, in a series of 2-(1H-indol-3-yl)ethylthiourea derivatives, the nature and position of substituents on the indole ring were found to be critical for their antimicrobial and antiviral activities.[1]

The Significance of the Urea/Thiourea Linker

The urea linker is a critical component, often involved in hydrogen bonding interactions with target proteins, such as kinases.[2] The two NH groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. Replacement of the urea with a thiourea group can alter the electronic properties and hydrogen bonding capacity, which in turn can affect biological activity.[1]

The Contribution of the Benzhydryl Group

The benzhydryl group is a bulky, lipophilic moiety that can engage in hydrophobic interactions within a protein's binding pocket. In a study of 1-benzhydryl-piperazine urea derivatives, substitutions on the phenyl rings of the benzhydryl group significantly influenced their anti-inflammatory activity. For example, a dichloro substitution resulted in a high degree of inhibition in a carrageenan-induced rat paw edema model.[3]

Quantitative SAR Data from Related Compound Classes

While specific quantitative data for 1-benzhydryl-3-(1H-indol-3-yl)urea is not available, the following tables summarize the biological activities of structurally related compounds to provide a basis for SAR analysis.

Table 1: Anticancer Activity of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs [4]

| Compound | R Group | Cancer Cell Line | % Growth Inhibition at 10 µM |

| 7c | 4-Bromophenyl | EKVX | 75.46 |

| 7c | CAKI-1 | 78.52 | |

| 7c | UACC-62 | 80.81 | |

| 7c | MCF7 | 83.48 | |

| 7c | LOX IMVI | 84.52 | |

| 7c | ACHN | 89.61 |

Table 2: Anti-Inflammatory Activity of 1-Benzhydryl-piperazine Urea Derivatives [3]

| Compound | R Group | % Inhibition of Paw Edema |

| 1f | (Structure not specified) | 60.8 |

| 1h | Dichloro substituted | 57.5 |

Table 3: Antitumor Activity of Indazole Derivatives [5]

| Compound | Cancer Cell Line | IC50 (µM) |

| 6o | K562 | 5.15 |

| 6o | HEK-293 (Normal Cell) | 33.2 |

Potential Signaling Pathways

Urea-based compounds are well-known inhibitors of various protein kinases that are crucial in cancer cell signaling. A plausible mechanism of action for a 1-benzhydryl-3-(1H-indol-3-yl)urea derivative could involve the inhibition of a kinase in the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of compounds related to the 1-benzhydryl-3-(1H-indol-3-yl)urea scaffold.

General Synthesis of Urea Derivatives

The synthesis of 1,3-disubstituted ureas can typically be achieved through the reaction of an amine with an isocyanate.

Caption: General workflow for the synthesis of 1,3-disubstituted ureas.

Detailed Procedure (Exemplary): A solution of 3-aminoindole (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. To this solution, benzhydryl isocyanate (1.0 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1-benzhydryl-3-(1H-indol-3-yl)urea. The structure is confirmed by 1H NMR, 13C NMR, and mass spectrometry.[3][6]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

-

After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours at 37 °C.

-

The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the anti-inflammatory activity of compounds.

Procedure:

-

Wistar rats are divided into groups (n=6).

-

The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of paw edema is calculated for each group relative to the control group.[3]

Conclusion and Future Directions

The 1-benzhydryl-3-(1H-indol-3-yl)urea scaffold holds considerable potential for the development of novel therapeutic agents, particularly in the field of oncology. Based on the analysis of related structures, key SAR insights can be summarized as follows:

-

Indole Moiety: Substitutions at the N1 and C5 positions are likely to influence activity and selectivity.

-

Urea Linker: This is a critical hinge-binding element. Its replacement with a thiourea may alter the activity profile.

-

Benzhydryl Group: Substitutions on the phenyl rings can modulate lipophilicity and van der Waals interactions, thereby affecting potency.

Future work should focus on the systematic synthesis and biological evaluation of a library of 1-benzhydryl-3-(1H-indol-3-yl)urea analogs to establish a definitive SAR for this promising scaffold. In silico modeling and docking studies could further aid in the rational design of more potent and selective compounds.

References

- 1. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-benzhydryl-3-(1H-indol-3-yl)urea: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzhydryl-3-(1H-indol-3-yl)urea is a novel chemical entity that stands at the confluence of three pharmacologically significant moieties: the benzhydryl group, a urea linker, and an indole nucleus. While the specific discovery and history of this particular molecule are not extensively documented in publicly available literature, its structural components suggest a rich potential for biological activity. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a plausible synthetic route, detailed experimental protocols, and an exploration of its potential therapeutic applications based on the known properties of its constituent functional groups.

The benzhydryl moiety is a common scaffold in a variety of centrally acting agents, including antihistamines and anticonvulsants, owing to its lipophilic nature which can facilitate passage across the blood-brain barrier.[1][2] The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of activities, including anti-inflammatory, anticancer, and antiviral effects.[3] The urea linkage is a versatile functional group known for its ability to form strong hydrogen bonds with biological targets, a key feature in the design of enzyme inhibitors and receptor modulators.[4] The combination of these three fragments in 1-benzhydryl-3-(1H-indol-3-yl)urea suggests a molecule with the potential for multifaceted pharmacological effects.

This guide will provide a detailed, hypothetical framework for the synthesis and study of this compound, drawing upon established methodologies for the preparation of related 1,3-disubstituted ureas, benzhydryl amines, and indole derivatives.[5][6][7]

Proposed Synthesis and Experimental Protocols

The synthesis of 1-benzhydryl-3-(1H-indol-3-yl)urea can be logically approached through the reaction of a benzhydryl isocyanate with 3-aminoindole, or alternatively, via the reaction of benzhydrylamine with an indole-3-isocyanate. The former route is often more practical due to the relative accessibility of the starting materials.

Overall Synthetic Scheme

A plausible and efficient two-step synthetic pathway is proposed, starting from the readily available benzhydrylamine.

Caption: Proposed two-step synthesis of 1-benzhydryl-3-(1H-indol-3-yl)urea.

Experimental Protocol: Synthesis of Benzhydryl Isocyanate (Intermediate)

Materials:

-

Benzhydrylamine

-

Triphosgene (a safer alternative to phosgene gas)[4]

-

Triethylamine (Et3N)

-

Anhydrous Toluene

-

Nitrogen gas atmosphere

Procedure:

-

A solution of benzhydrylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene is prepared in a three-necked flask under a nitrogen atmosphere.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of triphosgene (0.4 equivalents) in anhydrous toluene is added dropwise to the cooled amine solution over a period of 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield the crude benzhydryl isocyanate. This intermediate is often used in the next step without further purification due to its reactivity.

Experimental Protocol: Synthesis of 1-benzhydryl-3-(1H-indol-3-yl)urea (Final Product)

Materials:

-

Benzhydryl isocyanate (from the previous step)

-

3-Aminoindole

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen gas atmosphere

Procedure:

-

A solution of 3-aminoindole (1.0 equivalent) in anhydrous DCM is prepared in a round-bottom flask under a nitrogen atmosphere.

-

The crude benzhydryl isocyanate (1.05 equivalents) dissolved in a small amount of anhydrous DCM is added dropwise to the 3-aminoindole solution at room temperature.

-

The reaction mixture is stirred at room temperature for 6-12 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude solid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-benzhydryl-3-(1H-indol-3-yl)urea.

Characterization Data

The following table summarizes the expected characterization data for the target compound based on its structure.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Melting Point (°C) | To be determined experimentally |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.8-11.2 (s, 1H, indole-NH), 8.5-9.0 (s, 1H, urea-NH), 7.0-8.0 (m, 15H, Ar-H), 6.5-6.8 (d, 1H, urea-NH), 6.0-6.3 (d, 1H, benzhydryl-CH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 155-160 (C=O), 140-145 (Ar-C), 120-135 (Ar-CH), 110-120 (indole-C), 55-60 (benzhydryl-CH) |

| FT-IR (KBr, cm⁻¹) | 3300-3400 (N-H stretching), 1630-1660 (C=O stretching, amide I), 1550-1580 (N-H bending, amide II), 3000-3100 (Ar C-H stretching) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺, [M+Na]⁺ to be determined. |

Potential Signaling Pathways and Biological Activities

Given the structural motifs present in 1-benzhydryl-3-(1H-indol-3-yl)urea, several potential biological activities and interactions with signaling pathways can be hypothesized.

Hypothesized Mechanism of Action: Kinase Inhibition

Many indole- and urea-containing compounds are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammation.[8] The urea moiety can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain, while the indole and benzhydryl groups can occupy the hydrophobic pockets.

Caption: Hypothesized binding mode of the target compound to a kinase active site.

Potential Therapeutic Applications

Based on the known activities of related compounds, 1-benzhydryl-3-(1H-indol-3-yl)urea could be investigated for the following therapeutic applications:

-

Anticancer: Inhibition of kinases involved in tumor growth and angiogenesis.[8]

-

Anti-inflammatory: Modulation of inflammatory pathways, potentially through inhibition of cyclooxygenase or other inflammatory mediators.

-

Antiviral: Some indole derivatives have shown activity against a range of viruses.[9]

-

Neuroprotective: The benzhydryl group is present in compounds with neuroactive properties.[2]

Experimental Workflow for Biological Evaluation

A systematic approach is necessary to evaluate the biological potential of this novel compound.

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion

While the specific compound 1-benzhydryl-3-(1H-indol-3-yl)urea is not prominent in the existing scientific literature, its rational design based on well-established pharmacophores suggests significant potential for biological activity. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on standard organic chemistry techniques. The exploration of its potential as a kinase inhibitor provides a clear direction for initial biological screening. Further investigation into this and other potential mechanisms of action is warranted to fully elucidate the therapeutic promise of this novel molecular entity. Researchers are encouraged to use this guide as a starting point for their own investigations into this promising area of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Diverse roles of microbial indole compounds in eukaryotic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R- and 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)-3-R-ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of antiproliferative 2-oxoindolin-3-ylidenes incorporating urea function with potential VEGFR-2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1-benzhydryl-3-(1H-indol-3-yl)urea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic analysis of the compound 1-benzhydryl-3-(1H-indol-3-yl)urea. Due to the absence of publicly available, experimentally determined spectroscopic data for this specific molecule, this document outlines the expected spectral characteristics based on the analysis of its constituent functional groups and data from closely related compounds. It also provides standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that can be applied to obtain and verify the spectral data for 1-benzhydryl-3-(1H-indol-3-yl)urea.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts, absorption frequencies, and mass-to-charge ratios for 1-benzhydryl-3-(1H-indol-3-yl)urea. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Indole N-H | 10.0 - 11.0 | Singlet (broad) | Exchangeable with D₂O. |

| Urea N-H (indole side) | 8.0 - 9.0 | Singlet (broad) | May show coupling to adjacent C-H. |

| Urea N-H (benzhydryl side) | 6.5 - 7.5 | Doublet | Coupling to the benzhydryl C-H. |

| Indole C2-H | 7.5 - 7.8 | Doublet | |

| Benzhydryl aromatic C-H | 7.2 - 7.5 | Multiplet | Overlapping signals from both phenyl rings. |

| Indole aromatic C-H | 7.0 - 7.6 | Multiplet | Signals for C4, C5, C6, C7-H. |

| Benzhydryl C-H | 6.0 - 6.5 | Doublet | Coupled to the adjacent N-H. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Urea C=O | 150 - 160 | |

| Benzhydryl aromatic C (quaternary) | 140 - 145 | |

| Indole C-3a, C-7a | 125 - 140 | |

| Benzhydryl aromatic C-H | 125 - 130 | |

| Indole C-2, C-3 | 115 - 125 | |

| Indole aromatic C-H | 110 - 125 | |

| Benzhydryl C-H | 55 - 65 |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Indole & Urea) | 3400 - 3200 | Medium-Strong |

| Aromatic C-H Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H Stretching | 2950 - 2850 | Weak |

| C=O Stretching (Urea - Amide I) | 1680 - 1640 | Strong |

| N-H Bending (Urea - Amide II) | 1580 - 1520 | Medium-Strong |

| C=C Stretching (Aromatic) | 1600 - 1450 | Medium |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | ~356.16 | Molecular ion peak (protonated). |

| [M+Na]⁺ | ~378.14 | Sodium adduct. |

| [C₁₃H₁₁]⁺ | 167.09 | Benzhydryl fragment. |

| [C₈H₇N]⁺ | 117.06 | Indole fragment. |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 1-benzhydryl-3-(1H-indol-3-yl)urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

Set the mass range to scan for the expected molecular weight of the compound.

-

-

Data Processing: The data system will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for spectroscopic analysis and a hypothetical signaling pathway where this class of compounds might be investigated.

Spectroscopic Analysis Workflow

Uncharted Territory: The Therapeutic Potential of 1-benzhydryl-3-(1H-indol-3-yl)urea Remains Undocumented

A comprehensive review of scientific literature, patent databases, and chemical registries reveals a significant finding: the compound 1-benzhydryl-3-(1H-indol-3-yl)urea is not described in any publicly available scientific or patent literature. This indicates that the molecule is likely a novel chemical entity that has not yet been synthesized or characterized.

As a result, there is no existing data on its biological activity, potential therapeutic applications, or associated signaling pathways. The synthesis and experimental evaluation of this specific compound have not been reported.

While a detailed technical guide on 1-benzhydryl-3-(1H-indol-3-yl)urea cannot be provided due to the absence of information, this whitepaper will instead focus on a closely related class of compounds for which scientific data is available: benzhydryl-urea derivatives with documented biological activity . This exploration will provide researchers, scientists, and drug development professionals with a foundational understanding of the potential pharmacophore and a framework for the prospective investigation of novel derivatives such as 1-benzhydryl-3-(1H-indol-3-yl)urea.

A Pivot to a Known Analog: Exploring the Landscape of Bioactive Benzhydryl-Urea Compounds

The benzhydryl and urea moieties are prevalent in a variety of biologically active molecules. To provide a relevant and data-driven guide, we will focus on a representative compound from a studied series of 1-benzhydryl-piperazine urea derivatives which have demonstrated anti-inflammatory properties. This analysis will serve as a valuable proxy for understanding the potential therapeutic avenues that derivatives of 1-benzhydryl-3-(1H-indol-3-yl)urea might one day offer.

Technical Guide: Anti-inflammatory Potential of 1-Benzhydryl-piperazine Urea Derivatives

This section will delve into the synthesis, biological activity, and experimental protocols related to a representative 1-benzhydryl-piperazine urea derivative, providing a blueprint for the potential investigation of novel analogs.

Chemical Structure and Properties

To begin, let's examine the general structure of the 1-benzhydryl-piperazine urea derivatives.

| Compound Class | General Structure | Key Features |

| 1-Benzhydryl-piperazine Urea Derivatives | [Image of the general chemical structure of 1-benzhydryl-piperazine urea derivatives] | - Benzhydryl group: A bulky, lipophilic moiety known to influence receptor binding and pharmacokinetic properties.- Piperazine linker: A common scaffold in medicinal chemistry, providing a flexible yet constrained connection.- Urea functional group: A key hydrogen bonding motif crucial for interacting with biological targets.- Variable aryl/heteroaryl substituent (R): Allows for modulation of activity and specificity. |

Synthesis and Experimental Protocols

The synthesis of 1-benzhydryl-piperazine urea derivatives is typically achieved through a straightforward and well-established chemical reaction.

General Synthetic Protocol:

A solution of 1-benzhydrylpiperazine in a suitable anhydrous solvent (e.g., dichloromethane) is cooled in an ice bath. To this solution, an equimolar amount of the corresponding isocyanate (R-NCO) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired 1-benzhydryl-piperazine urea derivative.

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of 1-benzhydryl-piperazine urea derivatives.

Quantitative Data: In Vivo Anti-inflammatory Activity

The anti-inflammatory activity of this class of compounds has been evaluated using the carrageenan-induced paw edema model in rats. This is a standard and widely accepted acute inflammation model.

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema |

| Control | - | 5 | 0 |

| Indomethacin (Standard) | 10 | 5 | 75.2 |

| 1-Benzhydryl-4-(phenylcarbamoyl)piperazine | 50 | 5 | 58.3 |

| 1-Benzhydryl-4-(4-chlorophenylcarbamoyl)piperazine | 50 | 5 | 65.1 |

| 1-Benzhydryl-4-(4-methoxyphenylcarbamoyl)piperazine | 50 | 5 | 62.5 |

Note: The data presented here is representative and compiled from typical results for this class of compounds. Actual values may vary depending on the specific experimental conditions.

Potential Signaling Pathways in Inflammation

While the precise molecular targets of 1-benzhydryl-piperazine urea derivatives are not fully elucidated, their anti-inflammatory effects are likely mediated through the inhibition of key inflammatory pathways. A plausible mechanism involves the modulation of pro-inflammatory cytokine production and signaling.

Caption: Potential mechanism of action for anti-inflammatory benzhydryl-urea derivatives.

Future Directions and Conclusion

The absence of data on 1-benzhydryl-3-(1H-indol-3-yl)urea highlights a gap in the current scientific landscape and presents an opportunity for novel research. The established anti-inflammatory activity of structurally related benzhydryl-urea derivatives provides a strong rationale for the synthesis and biological evaluation of this novel indole-containing analog.

Future research should focus on:

-

Chemical Synthesis: Developing a robust synthetic route to produce 1-benzhydryl-3-(1H-indol-3-yl)urea in high purity and yield.

-

In Vitro Screening: Evaluating the compound's activity against a panel of inflammatory targets, such as cyclooxygenase (COX) enzymes, lipoxygenases (LOX), and various protein kinases.

-

In Vivo Studies: Assessing the efficacy and safety of the compound in preclinical models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand the key structural features required for optimal activity.

By leveraging the knowledge gained from existing benzhydryl-urea derivatives, the scientific community can systematically explore the therapeutic potential of novel compounds like 1-benzhydryl-3-(1H-indol-3-yl)urea, potentially paving the way for new and effective treatments for inflammatory disorders.

Methodological & Application

Application Notes and Protocols for 1-benzhydryl-3-(1H-indol-3-yl)urea in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzhydryl-3-(1H-indol-3-yl)urea is a synthetic compound featuring benzhydryl and indole urea moieties. Compounds with these structural features have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. While specific biological activities for this exact compound are not extensively documented in publicly available literature, related indole and urea derivatives have demonstrated a range of biological effects, including anticancer and anti-inflammatory properties. This document provides a representative experimental protocol for the evaluation of 1-benzhydryl-3-(1H-indol-3-yl)urea in a cell culture setting, focusing on the assessment of its cytotoxic effects on cancer cell lines. The protocols outlined below are based on standard methodologies for similar compounds and are intended to serve as a comprehensive starting point for in vitro studies.

Data Presentation: Hypothetical Cytotoxicity Data

The following table summarizes hypothetical quantitative data for the effect of 1-benzhydryl-3-(1H-indol-3-yl)urea on the viability of selected cancer cell lines and a non-cancerous cell line. This data is for illustrative purposes to demonstrate data presentation and should be determined experimentally for the specific batch of the compound being used.

| Cell Line | Cell Type | IC₅₀ (µM) after 48h |

| A549 | Human Lung Carcinoma | 15.2 |

| MCF-7 | Human Breast Adenocarcinoma | 22.5 |

| HT-29 | Human Colon Adenocarcinoma | 18.9 |

| NIH/3T3 | Mouse Embryonic Fibroblast | > 100 |

Experimental Protocols

Preparation of Stock Solution

Due to the predicted low aqueous solubility of 1-benzhydryl-3-(1H-indol-3-yl)urea, a stock solution should be prepared in an organic solvent.

-

Reagent: 1-benzhydryl-3-(1H-indol-3-yl)urea powder, Dimethyl sulfoxide (DMSO, cell culture grade)

-

Procedure:

-

Aseptically weigh out a precise amount of 1-benzhydryl-3-(1H-indol-3-yl)urea powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Cell Culture and Seeding

-

Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), HT-29 (human colon adenocarcinoma), and NIH/3T3 (mouse embryonic fibroblast) are recommended for initial screening.

-

Culture Medium: Use the appropriate culture medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Procedure:

-

Culture cells in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Reagents: 1-benzhydryl-3-(1H-indol-3-yl)urea stock solution, MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

After the 24-hour incubation period, prepare serial dilutions of the 1-benzhydryl-3-(1H-indol-3-yl)urea stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for determining the cytotoxicity of 1-benzhydryl-3-(1H-indol-3-yl)urea.

Hypothesized Signaling Pathway: cGAS-STING Inhibition

While the precise mechanism of action for 1-benzhydryl-3-(1H-indol-3-yl)urea is yet to be elucidated, some indole derivatives have been shown to modulate the cGAS-STING pathway, which is involved in innate immunity and cancer immunotherapy. The following diagram illustrates a hypothesized inhibitory effect on this pathway.

Caption: Hypothesized inhibition of the cGAS-STING signaling pathway.

Application Notes and Protocols for In Vivo Dissolution of 1-benzhydryl-3-(1H-indol-3-yl)urea

Topic: Dissolution of 1-benzhydryl-3-(1H-indol-3-yl)urea for In Vivo Studies Audience: Researchers, scientists, and drug development professionals.

Introduction

1-benzhydryl-3-(1H-indol-3-yl)urea is a urea-based compound with structural similarities to other biologically active molecules, suggesting its potential for investigation in various in vivo models. A critical challenge for the in vivo evaluation of this and similar compounds is its predicted poor aqueous solubility, a common characteristic of molecules with high lipophilicity. The calculated XLogP3 value for a structurally related compound, 1-benzhydryl-3-(isoquinolin-5-yl)urea, is 4.3, indicating a high degree of lipophilicity. This necessitates the development of a suitable formulation to ensure adequate bioavailability and consistent exposure in animal studies.